molecular formula C7H8N2O2 B1368143 2-Ethylpyrimidine-5-carboxylic acid CAS No. 72790-16-0

2-Ethylpyrimidine-5-carboxylic acid

Cat. No. B1368143
CAS RN: 72790-16-0
M. Wt: 152.15 g/mol
InChI Key: KWYVXQIUKALVIQ-UHFFFAOYSA-N
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Description

2-Ethylpyrimidine-5-carboxylic acid is a unique chemical compound used in scientific research. It has an empirical formula of C7H8N2O2 and a molecular weight of 152.15 . The compound is typically available in solid form .


Molecular Structure Analysis

The SMILES string for 2-Ethylpyrimidine-5-carboxylic acid is O=C(O)C1=CN=C(CC)N=C1 . The InChI key is KWYVXQIUKALVIQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Ethylpyrimidine-5-carboxylic acid is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.

Scientific Research Applications

Applications in Synthesis and Characterization

Chemical Synthesis : The synthesis of various pyrimidine compounds, such as 5-halopyrimidine-4-carboxylic acid esters, is a significant application area of 2-Ethylpyrimidine-5-carboxylic acid derivatives. The Minisci reaction, a form of radical chemistry, is particularly used for preparing pharmacologically active molecules like potent CK2 inhibitors, exemplified by the preparation of CX-5011 using ethyl 5-bromopyrimidine-4-carboxylate (Regan et al., 2012). Similarly, the synthesis of 5,7-dimethyl-1,2,4-triazolopyrimidine-2-carboxylic acid ethyl ester demonstrates the use of pyrimidine compounds in creating new chemical entities with potential applications in various domains (Zhou Xin, 2008).

Crystallography and Molecular Structure Analysis : 2-Ethylpyrimidine-5-carboxylic acid derivatives are used in crystallography to study molecular structures and interactions. For example, the crystal structures of compounds like pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate have been investigated to understand the hydrogen bonding interactions and the role of sulfonic acid groups in mimicking carboxylate anions (Balasubramani et al., 2007).

Antimicrobial and Antiviral Research : Research into the antimicrobial and antiviral properties of pyrimidine derivatives is another significant application. For instance, certain pyrimidine glycosides and their derivatives have been synthesized and screened for antimicrobial activity, showing potential in combating microbial infections (El‐Sayed et al., 2008). Additionally, compounds like 5,6-dihydroxypyrimidine-4-carboxylic acids are explored as inhibitors of HCV NS5B polymerase, indicating their potential in antiviral therapies (Stansfield et al., 2004).

Industrial Applications

Nicotinic Acid Production : One industrial application of pyrimidine derivatives, such as 5-ethyl-2-methylpyridine, is in the production of nicotinic acid, an essential nutrient. However, the traditional production methods have environmental drawbacks, leading to research on more ecological production methods (Lisicki et al., 2022).

properties

IUPAC Name

2-ethylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-6-8-3-5(4-9-6)7(10)11/h3-4H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYVXQIUKALVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylpyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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